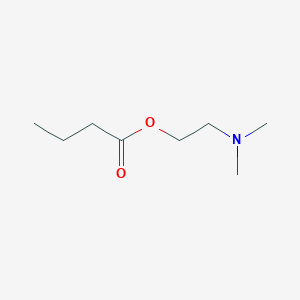
Dimethylaminoethyl butyrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethylaminoethyl butyrate is an organic compound with the molecular formula C8H17NO2. It is an ester derived from butanoic acid and 2-(dimethylamino)ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Dimethylaminoethyl butyrate can be synthesized through the esterification of butanoic acid with 2-(dimethylamino)ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of butanoic acid, 2-(dimethylamino)ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process.
化学反应分析
Types of Reactions
Dimethylaminoethyl butyrate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanoic acid and 2-(dimethylamino)ethanol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with other alcohols to form different esters and 2-(dimethylamino)ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Butanoic acid and 2-(dimethylamino)ethanol.
Transesterification: Different esters and 2-(dimethylamino)ethanol.
Reduction: Corresponding alcohol.
科学研究应用
Dimethylaminoethyl butyrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of various industrial products, including solvents and plasticizers.
作用机制
The mechanism of action of butanoic acid, 2-(dimethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of butanoic acid and 2-(dimethylamino)ethanol. The exact molecular targets and pathways may vary depending on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Butanoic acid, ethyl ester: An ester derived from butanoic acid and ethanol.
Butanoic acid, 2-methyl-, ethyl ester: An ester derived from 2-methylbutanoic acid and ethanol.
Butanoic acid, 2,3-dimethyl-, ethyl ester: An ester derived from 2,3-dimethylbutanoic acid and ethanol.
Uniqueness
Dimethylaminoethyl butyrate is unique due to the presence of the dimethylamino group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
16597-65-2 |
|---|---|
分子式 |
C8H17NO2 |
分子量 |
159.23 g/mol |
IUPAC 名称 |
2-(dimethylamino)ethyl butanoate |
InChI |
InChI=1S/C8H17NO2/c1-4-5-8(10)11-7-6-9(2)3/h4-7H2,1-3H3 |
InChI 键 |
NCOVMJHPLAYTJS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OCCN(C)C |
规范 SMILES |
CCCC(=O)OCCN(C)C |
Key on ui other cas no. |
16597-65-2 |
同义词 |
Butanoic acid 2-(dimethylamino)ethyl ester |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














